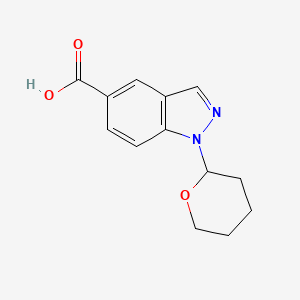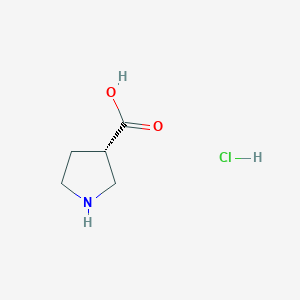![molecular formula C17H12Br2 B1386729 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] CAS No. 951884-04-1](/img/structure/B1386729.png)
2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]
Descripción general
Descripción
“2’,7’-Dibromospiro[cyclopent3ene-1,9’-fluorene]” is a chemical compound with the CAS Number: 951884-04-1. It has a molecular weight of 376.09 .
Synthesis Analysis
A series of 2′,7′-diarylspiro [cyclopentane-1,9′-fluorene] symmetrical derivatives containing different terminal aromatic units have been synthesized by employing palladium-catalyzed C–C cross-coupling reactions .Molecular Structure Analysis
The InChI Code for this compound is 1S/C17H12Br2/c18-11-3-5-13-14-6-4-12 (19)10-16 (14)17 (15 (13)9-11)7-1-2-8-17/h1-6,9-10H,7-8H2 .Mecanismo De Acción
The mechanism of action of 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] is not yet fully understood. However, it is believed that the spirocyclic structure of the compound plays a key role in its biological activity. The spirocyclic structure is thought to be responsible for the compound’s high stability and resistance to environmental degradation, as well as its ability to interact with a variety of biological targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] have not yet been extensively studied. However, preliminary studies have found that the compound has antimicrobial activity and can inhibit the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, suggesting potential applications in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] in lab experiments has several advantages. The compound is highly stable and resistant to environmental degradation, making it an ideal candidate for use in a variety of lab experiments. Additionally, the compound has been found to be non-toxic to mammalian cells, making it safe for use in experiments involving living cells. However, the compound has a limited solubility in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential applications of 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] in scientific research are vast and varied. Further research is needed to understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further studies are needed to explore the compound’s potential applications in drug design, organic synthesis, and catalysis. Finally, further research is needed to develop methods to increase the compound’s solubility in aqueous solutions, making it more suitable for use in lab experiments.
Aplicaciones Científicas De Investigación
2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] has been studied for its potential applications in scientific research, particularly in the field of organic chemistry. Its unique structure and high stability make it an attractive candidate for use in a variety of lab experiments, such as organic synthesis, catalysis, and drug design. Additionally, its fluorene moiety has been found to have antimicrobial activity, making it a potential candidate for use in the development of new antibiotics.
Safety and Hazards
Propiedades
IUPAC Name |
2',7'-dibromospiro[cyclopentene-4,9'-fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2/c18-11-3-5-13-14-6-4-12(19)10-16(14)17(15(13)9-11)7-1-2-8-17/h1-6,9-10H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQANYVXSVAJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656907 | |
| Record name | 2',7'-Dibromospiro[cyclopent-3-ene-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951884-04-1 | |
| Record name | 2',7'-Dibromospiro[cyclopent-3-ene-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



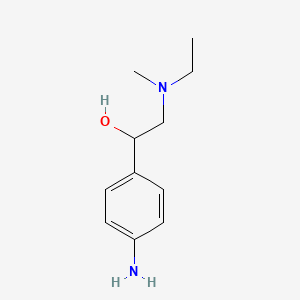

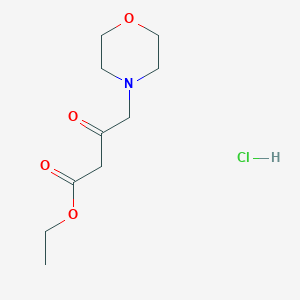

![3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B1386652.png)
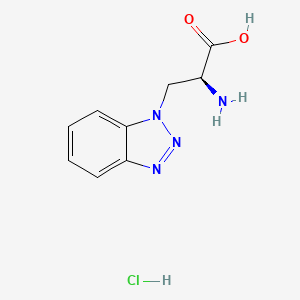
![ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1386655.png)



![2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1386661.png)

